molecular formula C6H14N2O B14513431 Ethanimidamide, N-butyl-N'-hydroxy- CAS No. 62626-22-6

Ethanimidamide, N-butyl-N'-hydroxy-

Cat. No.: B14513431
CAS No.: 62626-22-6
M. Wt: 130.19 g/mol
InChI Key: NTGXPGTZOCFXPS-UHFFFAOYSA-N
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Description

Ethanimidamide, N-butyl-N'-hydroxy- is a substituted ethanimidamide derivative characterized by a butyl group attached to the nitrogen atom and a hydroxyl group at the N'-position. Ethanimidamides generally feature a core structure of CH3C(=N–X)–NH–Y, where X and Y are substituents influencing reactivity, solubility, and biological activity .

Properties

CAS No.

62626-22-6

Molecular Formula

C6H14N2O

Molecular Weight

130.19 g/mol

IUPAC Name

N'-butyl-N-hydroxyethanimidamide

InChI

InChI=1S/C6H14N2O/c1-3-4-5-7-6(2)8-9/h9H,3-5H2,1-2H3,(H,7,8)

InChI Key

NTGXPGTZOCFXPS-UHFFFAOYSA-N

Canonical SMILES

CCCCN=C(C)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanimidamide, N-butyl-N’-hydroxy- typically involves the reaction of anti-chloroglyoxime with N-(1,4-dioxaspiro[4.4]non-2-ylmethyl)butane-1,4-diamine or N-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)butane-1,4-diamine . The reaction conditions often include the use of solvents such as toluene and catalysts like iodine or tert-butyl hydroperoxide (TBHP) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for Ethanimidamide, N-butyl-N’-hydroxy- are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethanimidamide, N-butyl-N’-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oximes, while reduction can produce amines.

Scientific Research Applications

Ethanimidamide, N-butyl-N’-hydroxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanimidamide, N-butyl-N’-hydroxy- involves its ability to coordinate with metal ions through its imidamide and hydroxy groups. This coordination can influence various biochemical pathways and molecular targets, depending on the specific metal ion involved .

Comparison with Similar Compounds

Table 1: Key Properties of Ethanimidamide Derivatives
Compound Name Substituents Molecular Formula Molecular Weight Yield (%) Key Properties
Ethanimidamide, N-butyl-N'-hydroxy-* N-butyl, N'-hydroxy C6H14N3O 144.20† – (Theoretical)
2-(Dimethylamino)-N'-hydroxyethanimidamide 2-(dimethylamino) C4H11N3O 117.15 Hydrogen bonding capacity
Compound 18 4-chlorophenyl, hydroxyimino C8H9ClN3O2 214.63 58 Antiplasmodial activity (implied)
Compound 24 4-nitrophenyl, hydroxyimino C8H8N4O3 208.17 93 High yield, amorphous solid
(1Z)-N'-hydroxy-2-(1-propyl-4-piperidinyl) 1-propylpiperidinyl C10H21N3O 199.30 95% purity, lab use

*Theoretical values based on structural analogs.
†Calculated from molecular formula.

Substituent Effects on Properties

  • Aryl Groups : Electron-withdrawing groups (e.g., nitro in Compound 24) enhance reaction yields (93% vs. 58% for chloro-substituted Compound 18) but may reduce solubility due to increased polarity .
  • Hydroxyimino vs. Hydroxy Groups: Hydroxyimino moieties (e.g., Compounds 18, 24) enable resonance stabilization and metal coordination, whereas the N'-hydroxy group in the target compound may prioritize hydrogen bonding over metal interactions .

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